Product packaging for Isothiocyanatoethene(Cat. No.:CAS No. 1520-22-5)

Isothiocyanatoethene

Cat. No.: B14748140
CAS No.: 1520-22-5
M. Wt: 85.13 g/mol
InChI Key: VJCLZQUHGQSTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isothiocyanatoethene is a chemical reagent classified for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. As a member of the isothiocyanate family, it is an electrophilic compound that readily undergoes reactions with biological thiols and amino groups . This mechanism is central to its research value in studying cellular responses. In research settings, isothiocyanates have been shown to modulate key cellular pathways; they can inhibit certain cytochrome P450 enzymes involved in carcinogen activation while inducing Phase II detoxifying enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase through the Keap1-Nrf2 signaling pathway . These properties make this compound a compound of interest for investigating mechanisms of chemoprevention, signal transduction, and cellular stress responses . Its utility in research is influenced by factors such as bioavailability and the cellular capacity for metabolism and export . This product is strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NS B14748140 Isothiocyanatoethene CAS No. 1520-22-5

Properties

IUPAC Name

isothiocyanatoethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS/c1-2-4-3-5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLZQUHGQSTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333885
Record name Ethene, isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-22-5
Record name Ethene, isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatoethene can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and an alkylating agent . The reaction typically proceeds under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of primary amines with carbon disulfide, followed by treatment with an alkylating agent . This method is favored due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatoethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Iodophenyl Isothiocyanate (CAS: Not explicitly listed in evidence)

  • Structure : Aromatic ring substituted with iodine and isothiocyanate groups.
  • Key Properties :
    • Hazard Profile : Classified as Toxic/Corrosive/Lachrymatory/Moisture Sensitive (Packing Group II; Hazard Class 6.1) .
    • Applications : Used in organic synthesis, particularly in heterocyclic chemistry, as referenced in the Journal of Heterocyclic Chemistry .
  • Comparison with Isothiocyanatoethene :
    • The aromaticity of 4-Iodophenyl Isothiocyanate confers greater thermal stability compared to the vinyl group in this compound, which may exhibit higher reactivity due to the electron-deficient double bond.
    • Both compounds share the –NCS group, enabling nucleophilic reactions, but their applications diverge due to differences in backbone structure (aromatic vs. aliphatic).

(Methylthio)ethene (CAS: 1822-74-8)

  • Structure : CH₂=CH–S–CH₃.
  • Key Properties :
    • Reactivity : The methylthio (–SMe) group is less electrophilic than –NCS, leading to milder reactivity .
    • Safety : Classified as hazardous, requiring precautions due to its sulfur-based volatility .
  • Comparison with this compound: While both compounds have a vinyl backbone, the –NCS group in this compound is more reactive toward amines and alcohols compared to the –SMe group.

Hexamethylene Diisocyanate (CAS: 822-06-0)

  • Structure : O=C=N–(CH₂)₆–N=C=O.
  • Key Properties :
    • Applications : A diisocyanate used in polyurethane production, adhesives, and coatings .
    • Hazard Profile : Irritant to respiratory systems; requires careful handling .
  • Comparison with this compound: The isocyanate (–NCO) group in diisocyanates reacts similarly to –NCS but forms urethane linkages with alcohols, whereas –NCS forms thioureas with amines. this compound’s mono-functional structure limits its utility in polymer synthesis compared to bifunctional diisocyanates.

Toluene Diisocyanate (Mixed Isomers)

  • Structure : Aromatic diisocyanate with –NCO groups at positions 2,4 or 2,5.
  • Key Properties :
    • Regulatory Status : Listed under EPCRA Section 313 due to toxicity; exact CAS and naming compliance are critical for reporting .
  • Comparison with this compound :
    • The aromatic backbone of toluene diisocyanate enhances rigidity in polymers, unlike the flexible vinyl group in this compound.

      – Isothiocyanates generally exhibit lower acute toxicity than diisocyanates but may pose similar inhalation hazards .

Data Table: Comparative Properties of Selected Compounds

Compound CAS Number Functional Group(s) Molecular Formula Key Applications Hazards
This compound Not available –NCS, CH₂=CH– C₃H₃NS Research (theoretical) Likely corrosive/reactive
4-Iodophenyl Isothiocyanate Not provided –NCS, aromatic C₇H₄INS Heterocyclic synthesis Toxic/Corrosive/Lachrymatory
(Methylthio)ethene 1822-74-8 –SMe, CH₂=CH– C₃H₆S Specialty sulfur chemistry Volatile/Flammable
Hexamethylene Diisocyanate 822-06-0 –NCO (di) C₈H₁₂N₂O₂ Polyurethanes Respiratory irritant
Toluene Diisocyanate 26471-62-5 –NCO (di), aromatic C₉H₆N₂O₂ Foams/Adhesives Regulated toxicant

Q & A

Q. What are the established synthetic routes for Isothiocyanatoethene, and how can their reproducibility be ensured in academic settings?

Methodological Answer: Reproducibility requires detailed protocols for reaction conditions (solvents, catalysts, temperature), purification methods, and characterization data. Follow journal guidelines to document procedures in the main text (for key compounds) and supplementary materials (for extended datasets). Include purity assessments via HPLC or GC-MS and cross-reference known synthetic methods from peer-reviewed literature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Prioritize 13C^{13}\text{C} NMR for thiocyanate group identification (δ\delta ~120-135 ppm) and IR for the N=C=S stretching band (~2050-2150 cm1^{-1}). Mass spectrometry (EI/CI) confirms molecular ion peaks. For novel derivatives, combine X-ray crystallography with computational simulations (DFT) to validate structural assignments .

Q. How does the thermal stability of this compound vary under different storage conditions, and what protocols mitigate decomposition?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under inert atmospheres (N2_2/Ar) to assess decomposition thresholds. Store samples at -20°C in amber vials with molecular sieves. Monitor stability via periodic NMR or HPLC checks, documenting degradation products in supplementary files .

Advanced Research Questions

Q. What mechanistic insights exist for this compound's reactivity in [2+3] cycloadditions, and how can kinetic studies resolve ambiguities in proposed pathways?

Methodological Answer: Use stopped-flow UV-Vis spectroscopy to track reaction kinetics under varying temperatures. Pair with DFT calculations to model transition states. Compare experimental activation parameters (ΔH‡, ΔS‡) with theoretical values. Address discrepancies by testing solvent effects (e.g., dielectric constant) on rate constants .

Q. How do computational methods (e.g., DFT) predict the electronic structure of this compound, and what experimental validations are critical for reconciling discrepancies?

Methodological Answer: Perform Natural Bond Orbital (NBO) analysis to evaluate resonance structures. Validate computational predictions using XPS for sulfur and nitrogen core-electron binding energies. Cross-check electrostatic potential maps with experimental dipole moments derived from dielectric measurements .

Q. What strategies address contradictions in reported reaction yields of this compound derivatives across different solvent systems?

Methodological Answer: Apply multivariate regression to isolate solvent parameters (polarity, H-bonding capacity) influencing yields. Use Design of Experiments (DoE) to optimize solvent mixtures. Publish raw yield data with error margins and statistical significance tests (e.g., ANOVA) to enable meta-analyses .

Q. What multivariate statistical approaches are appropriate for optimizing reaction parameters in this compound synthesis?

Methodological Answer: Implement response surface methodology (RSM) with central composite design to explore temperature, catalyst loading, and stoichiometry. Validate models via lack-of-fit tests and residual plots. Use Monte Carlo simulations to assess robustness .

Q. How does the steric and electronic profile of this compound influence its regioselectivity in multi-component reactions?

Methodological Answer: Quantify steric effects using Tolman’s cone angles and electronic effects via Hammett substituent constants (σ\sigma). Perform competitive experiments with para-substituted aryl partners, analyzing regioselectivity ratios (GC/MS) and correlating with computed Fukui indices .

Q. What interdisciplinary approaches integrate this compound's unique reactivity into novel polymer architectures?

Methodological Answer: Explore ring-opening polymerization (ROP) of this compound-containing monomers. Characterize polymer thermal stability (DSC) and mechanical properties (rheometry). Collaborate with computational chemists to simulate crosslinking efficiency and compare with experimental gelation thresholds .

Guidelines for Rigorous Research Design

  • Data Contradiction Analysis : Use funnel plots or sensitivity analyses to identify outliers in published datasets. Replicate conflicting studies with standardized protocols (e.g., IUPAC guidelines) .
  • Ethical Reporting : Disclose all negative results (e.g., failed syntheses) in supplementary materials to avoid publication bias .
  • Framework Application : Structure questions using PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: solvent effects; Outcome: yield/purity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.